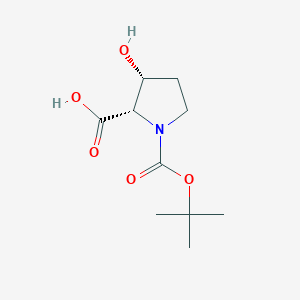
Boc-cis-3-hydroxy-l-proline
Overview
Description
Boc-cis-3-hydroxy-l-proline is a chemical compound with the molecular formula C10H17NO5 . It is a relatively rare β-hydroxy-α-amino acid .
Synthesis Analysis
The synthesis of cis-3-hydroxy-L-proline has been achieved starting from β-alanine making use of Sharpless asymmetric epoxidation as a key step in the synthesis . Another study suggests that L-pipecolic acids (L-Pip) was converted to cis-5HPA by whole-cell catalysis in water .Molecular Structure Analysis
The molecular weight of Boc-cis-3-hydroxy-l-proline is 231.25 . The molecular formula is C10H17NO5 .Chemical Reactions Analysis
The synthesis of cis-3-hydroxy-L-proline involves several steps, including the use of Sharpless asymmetric epoxidation . Another approach involves the conversion of L-pipecolic acids (L-Pip) to cis-5HPA by whole-cell catalysis in water .Physical And Chemical Properties Analysis
Boc-cis-3-hydroxy-l-proline is a solid . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 390.9±42.0 °C at 760 mmHg .Scientific Research Applications
Blocker of Neutral Amino Acid Transporters
Boc-cis-3-hydroxy-l-proline is used in the synthesis of diverse multi-functionalized pyrrolidines for probing the ligand binding sites of biological targets . It has been used to develop new inhibitors of the widely expressed amino acid transporters SLC1A4 and SLC1A5 (also known as ASCT1 and ASCT2) . These transporters are implicated in numerous pathophysiological processes such as cancer and neurological diseases .
Study of Cellular Metabolism
Boc-cis-3-hydroxy-l-proline analogues have been proven to be valuable reagents for studying cellular metabolism . They are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .
Regulation of Macromolecule Synthesis
These analogues are also used for studying the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . The addition of certain amino acid analogues causes a rapid increase in the synthesis of heat shock proteins in cells .
Industrial Use
In addition to fundamental research, Boc-cis-3-hydroxy-l-proline analogues are also useful compounds for industrial purposes . For instance, microorganisms that overproduce l-proline have been obtained by isolating mutants resistant to l-proline analogues .
Tuning Biological Properties of Peptides
Boc-cis-3-hydroxy-l-proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .
Antitumor Activity
Boc-cis-3-hydroxy-l-proline analogues, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-cis-3-hydroxy-l-proline primarily targets the non-heme Fe (II)/α-KG-dependent dioxygenases . These enzymes have the catalytic properties for hydroxylation at the substrate-specific carbon positions and have extremely chiral selectivity .
Mode of Action
The compound interacts with its targets through a common catalytic mechanism . The α-ketoglutarate (α-KG) in the non-heme Fe (II)/α-KG-dependent dioxygenases has a significant influence on the stability of Fe (II) ions, which is also the basis of the hydroxylation reaction to the substrate .
Biochemical Pathways
The affected pathway involves the enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases . This pathway is crucial for the preparation of cis-5-hydroxy-L-pipecolic acids (cis-5HPA), including biotransformation and isomers separation and purification .
Result of Action
The molecular and cellular effects of Boc-cis-3-hydroxy-l-proline’s action involve the transformation of L-pipecolic acids (L-Pip) to cis-5HPA by whole-cell catalysis in water, which can reduce the loss of Fe (II) ions . This transformation is an important way to industrially synthesize chiral compounds .
Action Environment
The action, efficacy, and stability of Boc-cis-3-hydroxy-l-proline are influenced by various environmental factors. For instance, the presence of ascorbic acid as a reducing agent can guarantee the Fe (II) ions stability . After 6 hours, 32 mM Fe (III) ions in the solution inhibit enzyme activity and cause the inactivation of the enzyme itself .
properties
IUPAC Name |
(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455091 | |
| Record name | Boc-cis-3-hydroxy-l-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-cis-3-hydroxy-l-proline | |
CAS RN |
186132-96-7, 186132-80-9 | |
| Record name | Boc-cis-3-hydroxy-l-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)


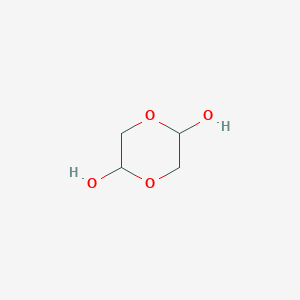
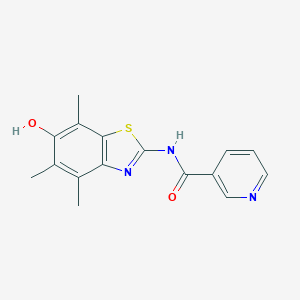
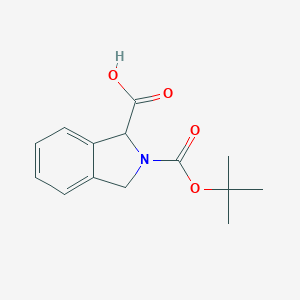
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)

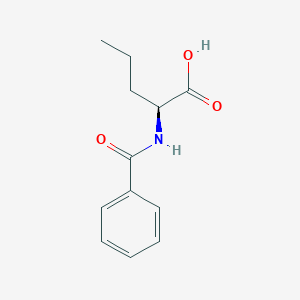
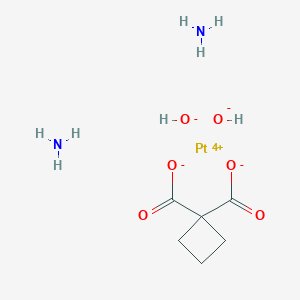
![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)